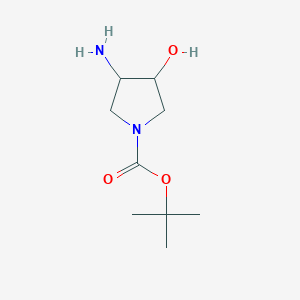
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
説明
Tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
生物活性
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (TBHPC) is a chemical compound notable for its structural features, including a pyrrolidine ring and functional groups such as amino and hydroxyl. This compound has garnered interest in various fields, particularly in medicinal chemistry and neuropharmacology, due to its potential biological activities and applications in drug synthesis.
- Molecular Formula : C₉H₁₉N₂O₃
- Molecular Weight : Approximately 202.26 g/mol
- Structure : Contains a tert-butyl group, which enhances lipophilicity and solubility in organic solvents.
The presence of the hydroxyl and amino groups allows TBHPC to engage in various interactions with biological targets, making it a valuable candidate for further research.
The biological activity of TBHPC is primarily attributed to its ability to interact with neurotransmitter systems. Research indicates that it may influence pathways related to mood regulation and cognitive function by modulating receptor activities associated with neurotransmission. This interaction profile suggests potential therapeutic applications, particularly in treating conditions like depression and anxiety disorders .
Neuropharmacological Effects
Studies have shown that TBHPC exhibits significant neuropharmacological activity. Its structure allows it to act on several biological targets, including:
- Acetylcholinesterase Inhibition : TBHPC has been noted for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Properties : In vitro studies suggest that TBHPC can protect astrocytes from amyloid-beta-induced toxicity, a key factor in neurodegenerative diseases. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-α when co-treated with amyloid-beta .
Antioxidant Activity
TBHPC has shown potential antioxidant properties. In studies measuring lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, TBHPC demonstrated significant inhibition of lipid peroxidation processes, indicating its role as an antioxidant agent .
Case Studies
-
In Vitro Studies on Neuroprotection :
- Objective : To assess the protective effects of TBHPC against amyloid-beta toxicity in astrocytes.
- Findings : TBHPC treatment led to improved cell viability (62.98 ± 4.92%) compared to control groups treated solely with amyloid-beta (43.78 ± 7.17%), suggesting neuroprotective capabilities against oxidative stress induced by amyloid-beta .
-
Acetylcholinesterase Inhibition Assay :
- Objective : To evaluate the efficacy of TBHPC as an acetylcholinesterase inhibitor.
- Results : The compound exhibited an IC50 value of 15.4 nM, indicating potent inhibitory activity comparable to established drugs used in Alzheimer's treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TBHPC | Pyrrolidine with hydroxyl and amino groups | Neuroprotective, acetylcholinesterase inhibitor |
| trans-3-Amino-1-Boc-4-methoxypyrrolidine | Similar pyrrolidine structure | Different reactivity due to methoxy group |
| (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | Stereoisomer of TBHPC | Potentially similar biological activities |
特性
IUPAC Name |
tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330681-18-0 | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













